An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile
This technical guide provides a comprehensive overview of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile, a specialized heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. While this specific carbonitrile is not widely cataloged in major chemical databases, this document elucidates its core physicochemical properties, including its calculated molecular weight and exact mass. Furthermore, it details a logical, field-proven synthetic pathway starting from its more readily available chemical precursors. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout.
Executive Summary: The Target Compound and Its Precursors
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile belongs to a class of isoxazole derivatives that are significant scaffolds in pharmaceutical development. The isoxazole ring system is a key feature in numerous bioactive molecules, known to exhibit a wide range of biological activities.[1] The target compound is best understood and accessed through its key synthetic precursors, which are well-documented and commercially available. This guide will focus on a practical, multi-step synthesis beginning with the corresponding carboxylic acid.
The logical flow of synthesis proceeds from the carboxylic acid to the more reactive carbonyl chloride, which can then be converted to a carboxamide. The final step involves the dehydration of the carboxamide to yield the target carbonitrile. This pathway offers high flexibility and is based on established, reliable chemical transformations.
Physicochemical Properties
The molecular formula for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is deduced to be C₁₁H₆Cl₂N₂O . This is derived from the dehydration of its corresponding carboxamide precursor (C₁₁H₈Cl₂N₂O₂), a standard method for nitrile synthesis.[2] Based on this formula, the key mass-related properties are calculated as follows:
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂N₂O | Calculated |
| Average Molecular Weight | 253.09 g/mol | Calculated |
| Exact Mass (Monoisotopic) | 251.98060 Da | Calculated |
For comparative purposes and to facilitate the synthesis described in Section 3.0, the properties of the key precursors are provided below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-76-4 | C₁₁H₇Cl₂NO₃ | 272.08 | 270.98030 |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 4462-55-9 | C₁₁H₆Cl₃NO₂ | 290.52 | 288.94641 |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide | 23858-59-5 | C₁₁H₈Cl₂N₂O₂ | 271.10 | 269.99628 |
Synthetic Workflow: From Carboxylic Acid to Carbonitrile
The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is most strategically approached via a three-step sequence starting from the corresponding carboxylic acid. This method provides robust and high-yield transformations at each stage.
Caption: Synthetic pathway for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile.
Step 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
Causality: The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, making it highly susceptible to nucleophilic attack in the subsequent amidation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.
Experimental Protocol:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon), suspend 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 40-50°C for DCM) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often of sufficient purity to be used directly in the next step.
Step 2: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide
Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form a stable amide bond. Using an excess of aqueous ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated.
Experimental Protocol:
-
Preparation: Cool a flask containing a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) in an ice-water bath.
-
Reagent Addition: Dissolve the crude 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride from Step 1 in a suitable solvent (e.g., acetone or THF). Add this solution dropwise to the cold, stirred ammonia solution.
-
Reaction: A white precipitate of the carboxamide should form immediately. Continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Workup: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a cold, non-polar solvent (e.g., hexane) to aid in drying. The product can be further purified by recrystallization if necessary.
Step 3: Dehydration to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile
Causality: The final step involves the removal of a molecule of water from the primary amide to form the nitrile. This dehydration reaction requires a potent dehydrating agent. While phosphorus pentoxide (P₂O₅) is a classic choice, using cyanuric chloride in DMF offers milder reaction conditions and often leads to cleaner products with good yields for heterocyclic carboxamides.[2]
Experimental Protocol:
-
Preparation: In a dry flask under an inert atmosphere, dissolve 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add cyanuric chloride (approx. 1.0-1.2 eq) to the solution in portions, while maintaining the temperature with a water bath if necessary to control any exotherm.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until TLC analysis indicates the complete consumption of the starting amide.
-
Workup: Quench the reaction by carefully pouring the mixture into ice-water. The product may precipitate out of solution or may require extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude carbonitrile.
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
The Role of the Nitrile Group in Drug Development
The nitrile (–C≡N) group is a valuable pharmacophore in modern medicinal chemistry. It is a small, polar, and metabolically robust functional group. The nitrile can act as a hydrogen bond acceptor and can engage in dipole-dipole interactions with biological targets. Its introduction into a molecule can significantly modulate properties such as potency, selectivity, and pharmacokinetic profile. In many cases, the nitrile group is not readily metabolized, passing through the body unchanged, which can contribute to a more predictable drug profile.
Conclusion
While direct experimental data for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is scarce in public literature, its key physicochemical properties can be reliably calculated. This guide provides a robust and logical synthetic pathway for its preparation, empowering researchers to access this compound for further investigation. The methodologies described are grounded in well-established organic chemistry principles and provide a self-validating framework for the synthesis of this and related isoxazole derivatives, which continue to be a promising class of compounds for the development of novel therapeutics.
References
-
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: [Link]
-
PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Dehmlow, E. V., & Dehmlow, S. S. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(2), 176-180. Available at: [Link]
